molecular formula C19H21N3O2 B5359818 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile

Cat. No. B5359818
M. Wt: 323.4 g/mol
InChI Key: CRJOFFWNRDKSME-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as AMOV-01, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of pain and inflammation. By inhibiting these enzymes, this compound is believed to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, this compound has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, this compound has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the main limitations of this compound is its relatively limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, including further studies on its mechanism of action, as well as its potential applications in the treatment of pain, inflammation, and cancer. In addition, future research may focus on the development of new derivatives of this compound with improved solubility and potency. Finally, future studies may investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1-azepanamine to form an imine intermediate, which is then reacted with ethyl cyanoacetate to form the corresponding oxazole derivative. The final step involves the cyclization of the oxazole derivative with phosphoryl chloride to form the desired product.

Scientific Research Applications

5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

properties

IUPAC Name

5-(azepan-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-23-17-9-5-4-8-15(17)10-11-18-21-16(14-20)19(24-18)22-12-6-2-3-7-13-22/h4-5,8-11H,2-3,6-7,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJOFFWNRDKSME-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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